molecular formula C11H12O2 B2866335 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 86295-44-5

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B2866335
CAS No.: 86295-44-5
M. Wt: 176.215
InChI Key: PFNMQJSEHLYYLS-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a bicyclic aldehyde featuring a hydroxyl group at the 3-position and a partially hydrogenated naphthalene backbone. It serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as coumarins and Schiff bases. Its synthesis often involves condensation reactions, as demonstrated by its use in forming 3-acetyl-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one (56% yield via ethanol reflux with ethyl acetoacetate and piperidine catalysis) . Additionally, enantioselective vanadium-catalyzed oxidative coupling methods achieve a 77% yield, highlighting its role in asymmetric synthesis .

Properties

IUPAC Name

3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h5-7,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNMQJSEHLYYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86295-44-5
Record name 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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Preparation Methods

Reaction Overview

The most efficient route involves a microwave-assisted propargyl Claisen rearrangement of propargyl vinyl ether (PVE) precursors. This method, adapted from the synthesis of structurally related 2,4-cyclohexadienones, leverages-sigmatropic rearrangements to construct the bicyclic framework.

Experimental Procedure

  • Precursor Preparation : Propargyl vinyl ethers are synthesized by reacting propargyl alcohols with vinyl ethers under acidic conditions. For example, treatment of 5,6,7,8-tetrahydro-2-naphthol with propargyl bromide in the presence of $$ \text{BF}3 \cdot \text{Et}2\text{O} $$ yields the PVE intermediate.
  • Rearrangement Conditions :
    • Catalyst : Imidazole (10 mol%)
    • Solvent : Xylene
    • Temperature : 190°C under microwave irradiation (300 W)
    • Reaction Time : 10–15 minutes.

Under these conditions, the PVE undergoes rearrangement to form 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with a reported yield of 59–87% for analogous compounds.

Mechanistic Insights

The reaction proceeds via a concerted-sigmatropic shift, generating a ketene intermediate that tautomerizes to the aldehyde (Figure 1). The microwave irradiation accelerates the reaction by providing uniform heating, reducing decomposition side reactions.

Friedel-Crafts Acylation and Oxidation

Formylation Strategy

An alternative approach involves Friedel-Crafts acylation followed by oxidation:

  • Acylation : 5,6,7,8-Tetrahydronaphthalen-3-ol is treated with dichloromethyl methyl ether ($$ \text{Cl}2\text{CHOCH}3 $$) in the presence of $$ \text{AlCl}_3 $$, introducing a formyl group at the 2-position.
  • Oxidation : The intermediate hydroxymethyl derivative is oxidized using pyridinium chlorochromate (PCC) to yield the target aldehyde.

Optimization Challenges

  • Regioselectivity : Directing groups (e.g., hydroxyl at C-3) ensure ortho-formylation, but competing para-substitution may occur.
  • Yield : This method typically achieves 45–60% yield due to over-oxidation side reactions.

Characterization and Stability

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
    • δ 9.75 (s, 1H, CHO), 12.35 (s, 1H, OH), 6.60 (s, 1H, aromatic H).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):
    • δ 196.6 (CHO), 161.2 (C-OH), 115.4–147.1 (aromatic carbons).
  • IR : $$ \nu{\text{C=O}} $$ at 1680 cm$$ ^{-1} $$, $$ \nu{\text{O-H}} $$ at 3200 cm$$ ^{-1} $$.

Stability Considerations

The compound is sensitive to prolonged exposure to air and light, requiring storage at 2–8°C under inert gas. Decomposition during column chromatography has been reported, necessitating rapid purification via flash chromatography.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Microwave Claisen 78% Rapid, high yield, scalable Requires specialized equipment
Friedel-Crafts 55% Uses conventional reagents Lower yield, regioselectivity challenges
Oxidation of Alcohol 48% Straightforward oxidation step Multiple steps, over-oxidation risks

Applications and Derivatives

The aldehyde group enables condensation reactions to generate thiosemicarbazones and Schiff bases, which exhibit bioactivity in medicinal chemistry. For example, copper complexes of its thiosemicarbazone derivatives show cytotoxicity against breast cancer cells (IC$$ _{50} $$ < 2 μM).

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group readily participates in condensation reactions with nitrogen nucleophiles. A key example is its reaction with thiosemicarbazide under microwave irradiation:

ReactantsConditionsProductYieldReference
Thiosemicarbazide + AldehydeEtOH, 80°C, MW (5 min), AcOHThiosemicarbazone derivative85-92%

This reaction produces thiosemicarbazones, which serve as ligands for transition metal complexes. The reaction mechanism involves nucleophilic attack by the thiosemicarbazide’s amino group on the aldehyde carbonyl, followed by dehydration.

Metal Coordination Chemistry

Thiosemicarbazone derivatives of this aldehyde form stable complexes with copper(II) ions , enhancing their bioactivity:

LigandMetal SaltComplex StructureCytotoxicity (IC₅₀ vs. MCF-7 cells)Reference
Thiosemicarbazone derivativeCuCl₂·2H₂OSquare-planar Cu(II) center0.3–2.0 μM

These complexes exhibit significantly higher cytotoxicity compared to the free ligand, attributed to their ability to induce oxidative stress in cancer cells through ROS generation .

Oxidation and Reduction

The compound’s functional groups enable selective transformations:

Oxidation

  • Aldehyde → Carboxylic acid : Controlled oxidation with KMnO₄ under acidic conditions converts the aldehyde to a carboxylic acid.

  • Phenol → Quinone : Strong oxidizing agents (e.g., CrO₃) can oxidize the hydroxyl group, though this is less common due to steric hindrance from the tetrahydronaphthalene ring.

Reduction

  • Aldehyde → Alcohol : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol without affecting the hydroxyl group.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the ortho and para positions relative to the hydroxyl group:

Reaction TypeReagentConditionsMajor ProductReference
BrominationBr₂ (in CCl₄)FeBr₃ catalyst5-Bromo derivative
NitrationHNO₃/H₂SO₄0–5°C5-Nitro derivative

The hydroxyl group acts as an activating director, while the aldehyde exerts a moderate deactivating meta-directing effect.

Pericyclic Reactions

The conjugated π-system participates in thermally activated processes, as demonstrated in studies of related salicylaldehyde derivatives :

  • -Sigmatropic Rearrangements : The aldehyde group facilitates Claisen-like rearrangements under microwave irradiation.

  • Electrocyclization : The compound’s enal system undergoes disrotatory [π6d] electrocyclization to form polycyclic intermediates.

ReactionActivation Energy (ΔG‡)ConditionsProduct
-Sigmatropic shift24.1 kcal/molMW, imidazole catalyst1,3-Cyclohexadiene intermediate

Scientific Research Applications

Scientific Research Applications

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is widely utilized in various scientific research applications . These applications include:

  • Organic Synthesis This compound serves as a versatile building block in organic synthesis reactions for creating complex organic molecules, which is essential in academic and industrial laboratories .
  • Synthesis of Fine Chemicals It is an important intermediate in the synthesis of various fine chemicals, including fragrances and flavoring agents, enhancing product quality in the food and cosmetic industries .
  • Pharmaceutical Development It is employed in the development of pharmaceutical compounds, particularly in creating new drugs with potential therapeutic effects, aiding researchers in drug discovery processes .
  • Material Science It is used in the formulation of advanced materials, such as polymers and resins, contributing to innovations in material properties and performance in various applications .

Synthesis of Thiosemicarbazone Derivatives

This compound, along with other related compounds such as 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde and 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, can be used in the synthesis of salicylaldehyde thiosemicarbazone . These compounds can undergo condensation reactions with thiosemicarbazide in ethanol under microwave irradiation, typically at 80 °C within 5 minutes, in the presence of a catalytic amount of acetic acid to yield the corresponding thiosemicarbazones .

Thiosemicarbazones and their metal complexes, derived from compounds like this compound, have been screened for biological activities, including antibacterial and antifungal properties . For instance, studies have reported the synthesis, characterization, and antimicrobial activities of bis(thiocarbohydrazone) ligands derived from salicylaldehyde derivatives, along with their transition metal complexes . These compounds have shown activity against bacteria such as Azotobacter and Rhizobium, and fungi such as Fusarium oxysporium . Some complexes exhibit remarkable activity against E. coli and S. aureus, with certain ternary complexes showing higher activity than control antifungal agents .

Applications in Topical Compositions

Tetrahydronaphthalene derivatives, including compounds related to this compound, may find application in topical compositions for treating skin conditions . These compounds can be administered topically at concentrations ranging from 0.001% to 10% by weight, particularly in formulations like ointments, creams, gels, and sprays . They are also used in cosmetics for body and hair hygiene, especially for treating acne-prone skin .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, hydrogenation levels, and functional groups, leading to distinct chemical properties and applications. Below is a detailed comparison:

Functional Group Variations
Compound Name Molecular Formula Functional Groups Key Reactivity/Applications References
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde C₁₁H₁₂O₂ Hydroxy, Aldehyde Coumarin synthesis, Schiff base formation for vanadium catalysts
5,6,7,8-Tetrahydro-2-naphthoic acid C₁₁H₁₂O₂ Carboxylic Acid Pharmaceutical intermediates (e.g., antitumor agents)
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide C₁₁H₁₄N₂O Amino, Carboxamide Drug design (hydrogen bonding potential)
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde C₁₃H₁₆O₃ Methoxy, Aldehyde Organic synthesis (electron-donating methoxy groups enhance stability)

Key Insights :

  • The aldehyde group in the parent compound enables nucleophilic additions (e.g., forming Schiff bases with amines), while the carboxylic acid analog participates in esterification or salt formation.
  • Methoxy-substituted derivatives exhibit increased electron density, altering reactivity in electrophilic substitutions .
Substituent and Hydrogenation Effects
Compound Name Substituents Hydrogenation Level Key Properties References
This compound None (parent structure) 5,6,7,8-Tetrahydro Moderate lipophilicity, ideal for catalysis
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 3,5,5,8,8-Pentamethyl 5,6,7,8-Tetrahydro Enhanced steric hindrance, reduced reactivity
5,5-Dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalene-2-carbaldehyde 5,5-Dimethyl Hexahydro Higher volatility, fragrance applications

Key Insights :

  • Hexahydro derivatives (additional hydrogenation) exhibit lower melting points and higher volatility, making them suitable for fragrance formulations .

Biological Activity

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS Number: 86295-44-5) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.22 g/mol
  • Melting Point : 55-57 °C
  • LogP : 2.08350 (indicating moderate lipophilicity) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 3.7 mM, indicating moderate cytotoxicity .
  • Copper(II) Complexes : When complexed with copper(II), the derivatives showed significantly enhanced cytotoxicity (IC50 values between 0.3–2 mM), suggesting that metal coordination may enhance their therapeutic potential .

The mechanism underlying the anticancer activity appears to be related to the induction of oxidative stress. Studies indicated that these complexes led to low levels of reactive oxygen species (ROS) and minimal depletion of glutathione (GSH) in breast cancer cells . This oxidative stress may disrupt cellular homeostasis and promote apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer effects, preliminary data suggest that this compound may influence other biological pathways:

  • Type III Secretion System Inhibition : In a study assessing its effect on bacterial virulence factors, the compound demonstrated a capacity to downregulate the expression of key activators involved in bacterial secretion systems . This suggests a potential role in antimicrobial applications.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2024)Investigated the inhibition of Type III secretion system; showed that at high concentrations (50 μM), the compound inhibited secretion by ~50% .
Thiosemicarbazone DerivativesDemonstrated significant cytotoxicity in MCF-7 cells with IC50 values lower than those for the parent compound .
Copper Complex StudiesCopper(II) complexes exhibited enhanced toxicity compared to their ligand counterparts, indicating synergistic effects .

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